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Compound of Interest

Compound Name:
Benzyl 3-hydroxy-3-

methylazepane-1-carboxylate

CAS No.: 1801454-25-0

Cat. No.: B1447275 Get Quote

Executive Summary
The azepane (hexamethyleneimine) scaffold represents a "Goldilocks" zone in medicinal

chemistry—offering greater conformational flexibility than the rigid piperidine ring while

maintaining more structural definition than acyclic amines. This 7-membered nitrogen

heterocycle is a privileged pharmacophore in antihistamines (e.g., Azelastine), antidiabetics

(e.g., Tolazamide), and emerging neurological targets.

However, the azepane ring introduces unique challenges in conformational analysis and

metabolic stability. Unlike the well-defined chair conformation of piperidine, azepanes exist in a

dynamic pseudorotational equilibrium. This guide provides a technical roadmap for

characterizing and optimizing substituted azepanes, focusing on their thermodynamic

preferences, ionization behavior, and metabolic liabilities.

Conformational Dynamics: The Twist-Chair/Twist-
Boat Equilibrium
The most critical physicochemical distinction of the azepane ring is its flexibility.[1] While

cyclohexane and piperidine reside predominantly in a rigid chair conformation (barrier ~10

kcal/mol), azepane occupies a flatter energy surface.
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The Energy Landscape
The azepane ring does not adopt a perfect chair due to the odd number of ring atoms (7).

Instead, it fluctuates between two primary low-energy families:[2]

Twist-Chair (TC): The global minimum for unsubstituted azepane.[3] It minimizes

transannular interactions and torsional strain.

Twist-Boat (TB): A local minimum, typically 1.4 – 3.0 kcal/mol higher in energy than the TC

form.

The interconversion between these forms occurs via pseudorotation, a low-barrier process that

allows the ring to "ripple" through various conformations without fully inverting.

Graphviz Diagram: Conformational Interconversion
The following diagram illustrates the energy relationship between the Twist-Chair and Twist-

Boat conformers and the transition states involved.
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Caption: Energy landscape of azepane. The Twist-Chair is the most stable form, but the Twist-

Boat is thermally accessible, influencing binding entropy.

Impact of Substitution
Substituents on the azepane ring can "lock" the conformation, significantly altering the entropy

of binding:
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C4/C5 Substitution: Bulky groups (e.g., tert-butyl, phenyl) at positions 4 or 5 strongly prefer

the equatorial orientation within the Twist-Chair conformation to avoid transannular strain.

Geminal Disubstitution:Gem-dimethyl groups can raise the barrier to inversion, rigidifying the

scaffold and potentially improving metabolic stability.

Physicochemical Properties: Basicity &
Lipophilicity[4][5]
Basicity (pKa)
Contrary to the intuition that "larger rings are more basic," the 7-membered azepane is slightly

less basic than its 5- and 6-membered counterparts. This is attributed to solvation effects; the

larger hydrophobic surface area of the azepane cation destabilizes the solvation shell relative

to the compact pyrrolidinium ion.

Table 1: Comparative Basicity of Saturated Cyclic Amines

Heterocycle Ring Size
pKa (Conjugate
Acid)

Structural Driver

Pyrrolidine 5 ~11.27

Relieved eclipsing

strain upon

protonation.

Piperidine 6 ~11.22

Ideal chair geometry;

efficient cation

solvation.

Azepane 7 ~11.07

Increased entropy;

slightly poorer cation

solvation.

Note: Values are for unsubstituted rings in water at 25°C. N-alkylation typically lowers pKa by

0.5 - 1.0 units depending on the substituent.

Lipophilicity (LogP/LogD)
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Azepane is more lipophilic than piperidine due to the additional methylene (-CH2-) unit.

LogP (Piperidine

Azepane): +0.3 to +0.5 units.

Implication: Azepane analogs often show higher blood-brain barrier (BBB) permeability but

lower aqueous solubility.

Metabolic Stability & Alpha-Oxidation
The "Achilles' heel" of the azepane scaffold is the high reactivity of the

-carbons (C2 and C7) adjacent to the nitrogen. These positions are electron-rich and sterically
accessible, making them prime targets for Cytochrome P450 (CYP450) mediated oxidation.

Mechanism of Instability
-Hydroxylation: CYP450 inserts an oxygen at C2.

Ring Opening: The resulting carbinolamine is unstable and spontaneously collapses to an

amino-aldehyde.

Dealkylation: Further oxidation leads to N-dealkylation or oxidative cleavage of the ring.

Mitigation Strategy: The "Block & Bridge" Approach
To stabilize the ring, medicinal chemists employ two primary strategies:

-Blocking: Introducing Fluorine or Methyl groups at C2/C7 to block metabolic attack (C-F
bond is metabolically inert).

Bridging: Creating bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane) to rigidify the ring and

sterically shield the

-carbons.
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Caption: Metabolic pathway of azepane degradation and chemical strategies to enhance

metabolic stability.

Experimental Protocols
Protocol A: Determination of pKa via Potentiometric
Titration
Validating the ionization state for solubility and permeability predictions.

Preparation: Dissolve 5-10 mg of the azepane derivative in 20 mL of degassed

water/methanol (if solubility is low, use <5% MeOH).

Apparatus: Use a standardized potentiometric titrator (e.g., Sirius T3) equipped with a glass

pH electrode and Ag/AgCl reference.
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Titration:

Acidify the sample to pH 2.0 using 0.1 M HCl.

Titrate with 0.1 M KOH (CO2-free) in 0.1 pH increments up to pH 12.0.

Perform a blank titration (solvent only) to subtract background.

Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative maximum)

corresponds to the pKa. For multiprotic systems, use Bjerrum plots to deconvolute

overlapping pKa values.

Protocol B: Conformational Analysis via Low-
Temperature NMR
Distinguishing between flexible averaging and locked conformations.

Sample: Dissolve 10 mg of compound in CD2Cl2 or CDCl3/CFCl3 (Freon mixture) to allow

cooling to -100°C.

Variable Temperature (VT) NMR:

Acquire 1H NMR spectra starting at 25°C.

Cool in 20°C decrements down to -90°C.

Observation:

At 25°C, azepane protons often appear as broad multiplets due to rapid pseudorotation.

Coalescence Temperature (

): Note the temperature where peaks sharpen into distinct axial/equatorial signals.

Decoalescence: Below

, the exchange is slow on the NMR timescale, revealing the ratio of Twist-Chair vs. Twist-
Boat conformers.
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Calculation: Use the Gutowsky-Holm equation to calculate the free energy of activation (

) for the ring inversion at

.

References
Pharmaceutical Significance of Azepane Based Motifs: Title: Pharmaceutical significance of

azepane based motifs for drug discovery: A critical review. Source: European Journal of

Medicinal Chemistry (2019). URL:[Link]

Conformational Analysis of 7-Membered Rings: Title: Understanding Ring Puckering in Small

Molecules and Cyclic Peptides. Source: Journal of Chemical Information and Modeling

(ACS). URL:[Link]

Metabolic Oxidation Mechanisms: Title: Metabolic-Hydroxy and Carboxy Functionalization of

Alkyl Moieties in Drug Molecules. Source: Molecules (PMC). URL:[Link]

Basicity of Cyclic Amines: Title: pKa Values of Common Amines and Their Significance in

Drug Discovery. Source: Drug Hunter / J. Med. Chem. Data.[1][2][3][4][5][6][7][8] URL:[Link]

Synthesis of Functionalized Azepanes: Title: Synthesis of polysubstituted azepanes by

dearomative ring expansion of nitroarenes.[5][9] Source: Nature Chemistry (2024). URL:

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pdf.benchchem.com/22/Piperidine_vs_Pyrrolidine_A_Comparative_Analysis_of_Two_Privileged_Scaffolds_in_Drug_Discovery.pdf
https://pure.manchester.ac.uk/ws/portalfiles/portal/324691304/Revised_Manuscript_v6.pdf
https://pubmed.ncbi.nlm.nih.gov/10467317/
https://pubmed.ncbi.nlm.nih.gov/10467317/
https://pubs.rsc.org/en/content/articlelanding/2002/p1/b204677f
https://pubs.rsc.org/en/content/articlelanding/2002/p1/b204677f
https://pubs.rsc.org/en/content/articlelanding/2002/p1/b204677f
https://www.quora.com/Which-is-a-stronger-base-pyrrolidine-or-piperidine
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://www.benchchem.com/product/b1447275#physicochemical-properties-of-substituted-azepanes
https://www.benchchem.com/product/b1447275#physicochemical-properties-of-substituted-azepanes
https://www.benchchem.com/product/b1447275#physicochemical-properties-of-substituted-azepanes
https://www.benchchem.com/product/b1447275#physicochemical-properties-of-substituted-azepanes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1447275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

